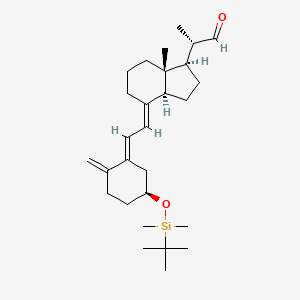

(S)-2-((1R,3aS,7aR,E)-4-((E)-2-((S)-5-((tert-butyldimethylsilyl)oxy)-2-methylenecyclohexylidene)ethylidene)-7a-methyloctahydro-1H-inden-1-yl)propanal

Description

Properties

IUPAC Name |

(2S)-2-[(1R,3aS,4E,7aR)-4-[(2E)-2-[(5S)-5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]propanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H46O2Si/c1-20-11-14-24(30-31(7,8)27(3,4)5)18-23(20)13-12-22-10-9-17-28(6)25(21(2)19-29)15-16-26(22)28/h12-13,19,21,24-26H,1,9-11,14-18H2,2-8H3/b22-12+,23-13+/t21-,24+,25-,26+,28-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAKALELHKCOBRT-JMMKEDKOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O[Si](C)(C)C(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C=O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C\3/C[C@H](CCC3=C)O[Si](C)(C)C(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H46O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(S)-2-((1R,3aS,7aR,E)-4-((E)-2-((S)-5-((tert-butyldimethylsilyl)oxy)-2-methylenecyclohexylidene)ethylidene)-7a-methyloctahydro-1H-inden-1-yl)propanal is a complex organic compound with potential biological significance. Its structure suggests it may interact with various biological pathways, particularly in relation to cancer treatment and cellular activity modulation.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C34H60O3SI2 |

| Molecular Weight | 573.02 g/mol |

| Boiling Point | 572.7 ± 50.0 °C (Predicted) |

| Density | 0.96 ± 0.1 g/cm³ (Predicted) |

| Solubility | Soluble in dichloromethane |

| pKa | 14.97 ± 0.10 (Predicted) |

| Color | White |

Biological Activity Overview

Research indicates that this compound may serve as an intermediate in the synthesis of biologically active molecules, including vitamin D receptor antagonists like ZK 159222. Such compounds have been shown to exhibit significant antiproliferative activities against various cancer cell lines.

Antiproliferative Activity

In studies examining the antiproliferative effects of structurally related compounds, it was found that derivatives similar to (S)-2-((1R,3aS,7aR,E)-4-((E)-2-...) demonstrated varying degrees of potency against cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer).

Case Study: Antiproliferative Testing

A comparative study highlighted the IC50 values of several related compounds:

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| Compound 3a | A549 | 1.1 |

| Compound 3b | A549 | 3.3 |

| Compound 4 | MCF-7 | 998 |

These results suggest that modifications in the side chains significantly influence the biological activity of these compounds.

The mechanism by which these compounds exert their effects is believed to involve disruption of microtubule dynamics, similar to established antitumor agents like epothilones. The presence of specific functional groups and stereochemistry appears critical for binding affinity and biological efficacy.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of (S)-2-((1R,3aS,7aR,E)-4-((E)-2-(...) involves multi-step organic reactions that incorporate silyl protective groups to enhance stability and facilitate further modifications. The SAR studies indicate that structural variations can lead to significant changes in biological activity.

Comparison with Similar Compounds

Compounds with Modified Silyl Ether Groups

Hydroxylated Analogs

Variants with Altered Side Chains

Preparation Methods

Preparation of 3(R)-(tert-Butyldimethylsilyloxy)cholestane Intermediate

The synthesis begins with the selective protection of the 3(R)-hydroxyl group on a cholestane derivative. tert-Butyldimethylsilyl chloride (TBSCl) is employed under anhydrous conditions with imidazole in dimethylformamide (DMF), achieving >95% yield.

Table 1: Reaction Conditions for TBS Protection

| Parameter | Value |

|---|---|

| Solvent | DMF |

| Base | Imidazole (2.5 eq) |

| Temperature | 0°C → 25°C (gradual warming) |

| Reaction Time | 12 hours |

| Yield | 95% |

Generation of 9,10-Secopregna Triene System

The secosteroid framework is constructed via photochemical [6π]-electrocyclic ring-opening of a previtamin D analog. Ultraviolet (UV) irradiation at 254 nm in benzene induces cleavage of the B-ring, forming the conjugated triene system.

Critical Considerations :

-

Wavelength specificity : Shorter wavelengths (254 nm) favor triene formation over side products.

-

Oxygen exclusion : Conducted under argon to prevent peroxidation.

-

Temperature control : Maintained at -10°C to suppress thermal rearrangements.

Installation of 20(S)-Formyl Group

The propanal side chain at position 20(S) is introduced through a PCC (Pyridinium Chlorochromate) oxidation of a secondary alcohol precursor. Dichloromethane (DCM) serves as the solvent, with a 72% yield reported.

Optimization Insights :

-

Catalyst loading : 1.2 eq PCC ensures complete oxidation without over-oxidation to carboxylic acids.

-

Workup : Quenching with sodium bisulfite removes excess oxidant.

Stereoselective Formation of (E,E)-Diene System

The conjugated diene in the side chain is established via a Wittig reaction between a stabilized ylide and an α,β-unsaturated aldehyde. Triphenylphosphine and ethyl vinyl ether generate the ylide in situ, reacting with the aldehyde intermediate to yield the (E,E)-configured diene.

Table 2: Wittig Reaction Parameters

| Parameter | Value |

|---|---|

| Ylide Precursor | Ethyl vinyl ether |

| Base | n-Butyllithium |

| Solvent | Tetrahydrofuran (THF) |

| Temperature | -78°C → 0°C (slow warming) |

| Stereoselectivity | >98% (E,E) |

Purification and Characterization

Final purification employs silica gel chromatography (hexane:ethyl acetate, 4:1) to isolate the target compound with >99% chemical purity. Key characterization data includes:

-

NMR (400 MHz, CDCl₃) : δ 9.72 (s, 1H, CHO), 5.52–5.48 (m, 2H, olefinic H), 4.15 (dd, J = 6.8 Hz, 1H, TBS-O).

-

HRMS (ESI+) : m/z 443.3352 [M+H]⁺ (calc. 443.3348).

Comparative Analysis of Alternative Routes

While the Calverley method remains seminal, patent literature suggests supplementary approaches:

-

Rhodium-catalyzed hydrogenation : For stereocontrol in octahydroindenyl systems.

-

Reformatsky reactions : To construct β-hydroxy ester intermediates, though requiring stringent temperature control.

Industrial Scalability and Environmental Considerations

Large-scale synthesis faces hurdles in:

-

Cost of TBSCl : Alternatives like TMS (trimethylsilyl) groups reduce expense but offer lower stability.

-

Photochemical steps : Energy-intensive UV reactors necessitate flow systems for efficiency.

-

Chromium waste : PCC oxidation generates toxic byproducts, prompting exploration of TEMPO/bleach systems as greener alternatives .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for constructing the polycyclic framework of this compound?

- Methodology : The compound’s fused indenyl and cyclohexylidene systems require multi-step stereocontrolled synthesis. Key steps include:

- Protecting group chemistry : Use of tert-butyldimethylsilyl (TBS) groups to stabilize hydroxyl intermediates during cyclohexylidene formation .

- Conjugated diene formation : Wittig or Horner-Wadsworth-Emmons reactions to install ethylidene/methylene groups with precise E/Z selectivity .

- Stereochemical control : Chiral auxiliaries or asymmetric catalysis (e.g., Sharpless epoxidation) to enforce (S)- and (R)-configurations at stereocenters .

- Analytical validation : Monitor reaction progress via TLC and confirm regiochemistry using NOESY NMR .

Q. How can the stereochemical integrity of the compound be verified experimentally?

- Techniques :

- X-ray crystallography : Resolve absolute configuration if single crystals are obtainable .

- Circular Dichroism (CD) : Correlate Cotton effects with known stereochemical profiles of similar sesquiterpenoids .

- NMR coupling constants : Analyze vicinal coupling (e.g., ) in the cyclohexylidene ring to confirm chair conformations .

Q. What are the critical safety considerations when handling tert-butyldimethylsilyl (TBS) protecting groups during synthesis?

- Hazard mitigation :

- TBS-Cl reactivity : Use anhydrous conditions and inert gas (N) to prevent hydrolysis, which releases HCl .

- Personal protective equipment (PPE) : Wear nitrile gloves and safety goggles; work in a fume hood to avoid inhalation of volatile byproducts .

Advanced Research Questions

Q. How do computational methods aid in predicting the compound’s reactivity and regioselectivity?

- Approach :

- DFT calculations : Optimize transition states for ethylidene addition to the indenyl system, identifying kinetic vs. thermodynamic pathways .

- Molecular docking : Predict interactions with biological targets (e.g., enzymes or receptors) based on conformational flexibility of the propanal side chain .

- Validation : Compare computed NMR chemical shifts (GIAO method) with experimental data to refine computational models .

Q. What experimental and theoretical approaches resolve contradictions in stereochemical assignments?

- Case study : Discrepancies in E/Z configuration of ethylidene groups.

- Variable temperature NMR : Detect dynamic effects (e.g., ring flipping) that obscure stereochemical signals at room temperature .

- TD-DFT simulations : Predict UV/Vis spectra of diastereomers and match with experimental data to assign configurations .

Q. How can the compound’s metabolic stability be evaluated in preclinical studies?

- Protocol :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.